N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
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Description
The compound is a complex organic molecule with several functional groups. It contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety, which is a type of aromatic ether, and a 1,3,4-thiadiazole ring, which is a type of heterocyclic compound containing both sulfur and nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic ether and heterocyclic rings would likely contribute to its stability and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The ether and amide groups might be susceptible to reactions with strong acids or bases, while the thiadiazole ring might undergo reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group might increase its solubility in polar solvents .Scientific Research Applications
Anticancer Applications
Thiadiazole derivatives have been extensively investigated for their anticancer properties. A study reported the synthesis of novel thiadiazole derivatives that exhibited significant anticancer activity against various cancer cell lines. The anticancer activity of these compounds was evaluated through in vitro assays, revealing that some derivatives showed potent inhibitory effects against specific cancer types. This suggests that modifications to the thiadiazole core can lead to compounds with promising anticancer applications (Gomha et al., 2017).
Antimicrobial Applications
In addition to anticancer properties, thiadiazole derivatives have been explored for their antimicrobial potential. Research into the synthesis of new 1,3,4-thiadiazole derivatives demonstrated that these compounds possess significant antimicrobial activity against a range of microorganisms. The study highlights the structure-activity relationship, suggesting that specific substitutions on the thiadiazole ring can enhance antimicrobial efficacy. This indicates the versatility of thiadiazole derivatives in designing new antimicrobial agents (Farghaly et al., 2012).
Photophysical Applications
Furthermore, thiadiazole and related heterocyclic compounds have found applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs). These compounds can serve as dopants or active layers in OLEDs, contributing to the emission color tuning and efficiency improvement. The photophysical properties of thiadiazole derivatives make them suitable for use in electronic devices, showcasing their broad applicability beyond medicinal chemistry (Ko et al., 2001).
Properties
IUPAC Name |
N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S2/c26-18(9-6-14-4-2-1-3-5-14)23-20-24-25-21(31-20)30-13-19(27)22-15-7-8-16-17(12-15)29-11-10-28-16/h1-5,7-8,12H,6,9-11,13H2,(H,22,27)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQTWDNGDDCGOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(S3)NC(=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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